molecular formula C13H17BrFNO2 B1474935 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine CAS No. 1825390-44-0

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine

Cat. No.: B1474935
CAS No.: 1825390-44-0
M. Wt: 318.18 g/mol
InChI Key: NXONIVOAMHBOLK-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C13H17BrFNO2 and a molecular weight of 318.18 g/mol.

Properties

IUPAC Name

4-[3-(4-bromo-3-fluorophenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c14-12-3-2-11(10-13(12)15)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXONIVOAMHBOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine typically involves the reaction of 4-bromo-3-fluorophenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can introduce or modify functional groups on the aromatic ring or the morpholine moiety.

Scientific Research Applications

Overview

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine is a compound with the molecular formula C13H17BrFNO2 and a molecular weight of 318.18 g/mol. Its unique structure, featuring a bromine and fluorine-substituted phenoxy group attached to a morpholine ring, makes it a valuable compound in various scientific research applications.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, allows chemists to modify its structure for desired properties.

Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction: These reactions can introduce or modify functional groups on the aromatic ring or morpholine moiety.

Biology

Research has indicated potential biological activities of 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine, particularly in:

  • Antimicrobial Properties: Studies are exploring its effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest potential cytotoxic effects on cancer cell lines.

Medicine

The compound is being explored as a potential pharmaceutical agent due to its unique chemical structure. Its interactions with specific molecular targets may lead to:

  • Enzyme Inhibition: Possible modulation of pathways involved in disease mechanisms.
  • Receptor Modulation: Influencing receptor activity could provide therapeutic avenues for neurological disorders.

Industry

In industrial applications, 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine is utilized in developing new materials and chemical processes. Its unique properties enable advancements in material science and chemical engineering.

Case Studies

Several studies have highlighted the applications and biological activities of piperazine derivatives similar to 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine:

Neurotransmitter Modulation

A study demonstrated that piperazine derivatives could modulate dopamine receptor activity, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Antimicrobial Activity

Research has shown significant antimicrobial properties against various bacterial strains, indicating their potential use in developing new antibiotics.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of piperazine derivatives on cancer cell lines, with some compounds showing promising antiproliferative activity against multiple cancer types.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorodiphenyl ether
  • 1-Bromo-3-(4-fluorophenoxy)propan-2-one

Uniqueness

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine is unique due to its specific combination of a bromine and fluorine-substituted phenoxy group attached to a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a morpholine ring with a bromofluorophenoxy group, suggests several avenues for pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrFNO2
  • Molecular Weight : 303.15 g/mol
  • Structure : The compound features a morpholine ring, which is known for its ability to interact with biological targets, and a 4-bromo-3-fluorophenoxy group that may enhance its activity.

The biological activity of 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine is thought to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents may modulate its lipophilicity and binding affinity, potentially leading to enhanced efficacy against specific biological pathways.

Anticancer Activity

Research indicates that morpholine derivatives can exhibit significant anticancer properties. A study on structurally diverse Mannich bases, which include morpholine derivatives, showed promising results against various human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . Specifically, compounds with similar structures demonstrated cytotoxicity that was notably higher than standard treatments like 5-fluorouracil.

Case Studies and Research Findings

  • Antiproliferative Effects : In vitro studies have shown that derivatives of morpholine can inhibit cell proliferation in multiple cancer cell lines. For example, certain morpholine-based compounds achieved IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating strong potential for further development as anticancer agents .
  • Antibacterial Activity : Preliminary findings suggest that the compound may possess antibacterial properties. Research on related compounds indicates that modifications in the piperidine or morpholine structure can enhance antibacterial efficacy against various strains .
  • Antioxidant Properties : Some studies have also explored the antioxidant capabilities of morpholine derivatives. Compounds with structural similarities to 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine have shown potential in reducing oxidative stress in cellular models .

Data Table of Biological Activities

Activity TypeAssessed CompoundModel/Cell LineIC50 Value (µM)Reference
AnticancerMannich bases (similar)HeLa<2
AnticancerMannich bases (similar)HepG2<2
AnticancerMannich bases (similar)A549<2
AntibacterialPiperidine derivativesVarious bacterial strainsModest inhibition
AntioxidantMorpholine derivativesCellular modelsEffective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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